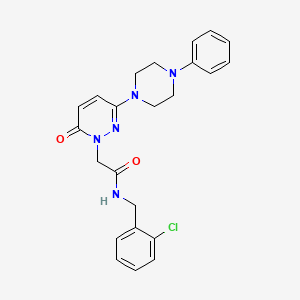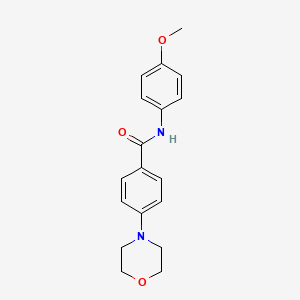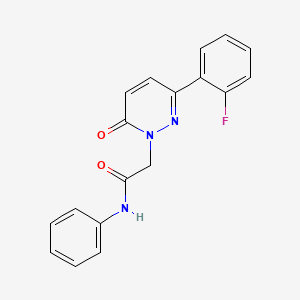![molecular formula C18H19N3O4S B4501142 N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4501142.png)
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that features a benzyl group substituted with an aminosulfonyl group and an indole moiety substituted with a methoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the Benzyl Moiety: The benzyl group with an aminosulfonyl substituent can be synthesized by sulfonation of benzylamine followed by amination.
Coupling of the Indole and Benzyl Moieties: The final step involves coupling the indole and benzyl moieties through an acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted indole derivatives.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(aminosulfonyl)benzyl]-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole moiety.
N-[4-(aminosulfonyl)benzyl]-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the aminosulfonyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-25-15-4-7-17-14(10-15)8-9-21(17)12-18(22)20-11-13-2-5-16(6-3-13)26(19,23)24/h2-10H,11-12H2,1H3,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILOPRFJROEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B4501064.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B4501066.png)
![3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B4501069.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501084.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4501105.png)
![1-methyl-3-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4501107.png)

![5-AMINO-1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4501139.png)
![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4501149.png)
![3-{2-[(2,6-dichlorobenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B4501156.png)

![N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4501160.png)
